molecular formula C6H14O2 B12793725 1-Methoxy-2-propoxyethane CAS No. 500005-28-7

1-Methoxy-2-propoxyethane

Cat. No.: B12793725
CAS No.: 500005-28-7
M. Wt: 118.17 g/mol
InChI Key: ILLHRDFIVGEPIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dioxaoctane, also known as 1-Methoxy-2-propoxyethane, is an organic compound with the molecular formula C6H14O2 and a molecular weight of 118.1742 g/mol . This compound is characterized by the presence of two ether groups, making it a member of the dialkoxyethane family. It is commonly used as a solvent and an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dioxaoctane can be synthesized through the reaction of 1,2-dibromoethane with sodium methoxide, followed by the reaction with sodium propoxide. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .

Industrial Production Methods

In industrial settings, 2,5-Dioxaoctane is produced through the continuous etherification of ethylene glycol with methanol and propanol. This process involves the use of acid catalysts and elevated temperatures to drive the reaction to completion. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxaoctane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dioxaoctane has several applications in scientific research:

    Chemistry: It is used as a solvent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: It is used in the preparation of biochemical model compounds and in studies involving enzyme kinetics.

    Medicine: It is explored for its potential use in drug delivery systems due to its solubility properties.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dioxaoctane involves its ability to act as a solvent and reactant in various chemical processes. Its molecular structure allows it to interact with different molecular targets, facilitating reactions such as nucleophilic substitution and oxidation. The pathways involved include the formation of intermediate complexes and the stabilization of transition states during reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxaoctane is unique due to its specific combination of methoxy and propoxy groups, which provides distinct solubility and reactivity properties compared to other dialkoxyethanes. This makes it particularly useful in specialized applications where these properties are advantageous .

Properties

IUPAC Name

1-(2-methoxyethoxy)propane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-3-4-8-6-5-7-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLHRDFIVGEPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937838
Record name 1-(2-Methoxyethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17081-22-0, 77078-18-3, 500005-28-7
Record name 1-(2-Methoxyethoxy)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17081-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1-(2-methoxyethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017081220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methoxy-2-propoxyethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077078183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dioxaoctane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500005287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methoxyethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.